

The Structure-Activity Relationship of NPRA Agonist-11: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NPRA agonist-11

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Introduction

Natriuretic Peptide Receptor A (NPRA), also known as NPR1 or guanylate cyclase-A (GC-A), is a key transmembrane receptor involved in cardiovascular homeostasis. Its activation by endogenous peptide ligands, such as Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), triggers intracellular signaling cascades that lead to vasodilation, natriuresis, and diuresis, ultimately lowering blood pressure. Consequently, NPRA has emerged as a promising therapeutic target for the treatment of cardiovascular diseases, including heart failure and hypertension. The development of small-molecule NPRA agonists offers a potential alternative to peptide-based therapies, with advantages in oral bioavailability and stability. This technical guide focuses on "**NPRA agonist-11**," a recently disclosed small-molecule NPRA agonist, and explores its structure-activity relationship (SAR) within the broader context of NPRA ligand design.

NPRA Agonist-11: A Novel Hydroquinazoline Derivative

NPRA agonist-11 is a novel compound identified as a potent activator of the NPRA receptor.^[1] Information regarding this compound has recently emerged from patent literature, specifically from the international patent application WO2024180499A1, titled "Hydroquinazoline derivatives for the treatment of a disease or disorder."^{[1][2]}

Chemical Structure and Properties

The chemical and physical properties of **NPRA agonist-11** are summarized in the table below.

Property	Value
Chemical Formula	C37H52FN7O
Molecular Weight	645.85 g/mol
CAS Number	3055143-61-5

Biological Activity

NPRA agonist-11 has been shown to activate both human and monkey NPRA receptors with micromolar potency. The reported half-maximal activation concentration (AC50) values are presented in the following table.

Species	AC50 (μM)
Human	1.681
Monkey	0.989

General Structure-Activity Relationships of NPRA Agonists

The SAR of NPRA agonists has been primarily elucidated through studies of its endogenous ligands, ANP and BNP. These peptides share a common structural feature: a 17-amino acid ring formed by a disulfide bond between two cysteine residues. This ring structure is crucial for receptor binding and activation.

Key determinants for the biological activity of peptide agonists include:

- The 17-amino acid ring: Disruption of this ring leads to a significant loss of activity.
- Specific amino acid residues within the ring: Certain residues are critical for high-affinity binding to the extracellular domain of NPRA.

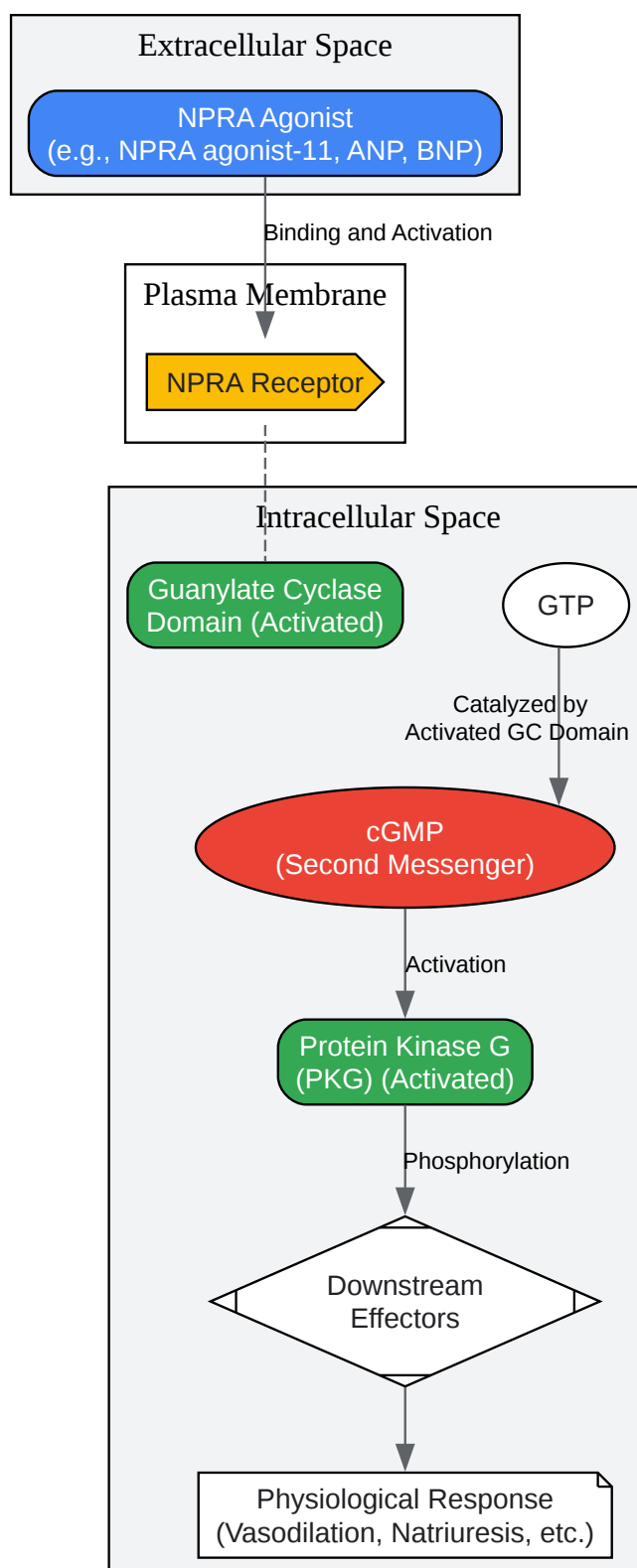
- The N- and C-terminal tails: While the core activity resides in the ring, the tails can modulate the potency and duration of action.

The development of small-molecule NPRA agonists like **NPRA agonist-11** represents a significant shift from these peptidic structures. The hydroquinazoline core of **NPRA agonist-11** likely mimics the essential pharmacophoric features of the endogenous peptides required for receptor activation, but in a non-peptidic and orally bioavailable scaffold. Further research and the public availability of the detailed patent information are needed to understand the specific structural motifs of the hydroquinazoline series that govern their agonist activity at the NPRA receptor.

NPRA Signaling Pathway

Activation of NPRA by an agonist initiates a downstream signaling cascade that is central to its physiological effects. The binding of a ligand to the extracellular domain of NPRA induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain. This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

The elevated intracellular cGMP levels act as a second messenger, mediating the downstream effects through the activation of cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates various downstream target proteins, leading to a cascade of events that ultimately result in smooth muscle relaxation (vasodilation) and increased renal excretion of sodium and water.



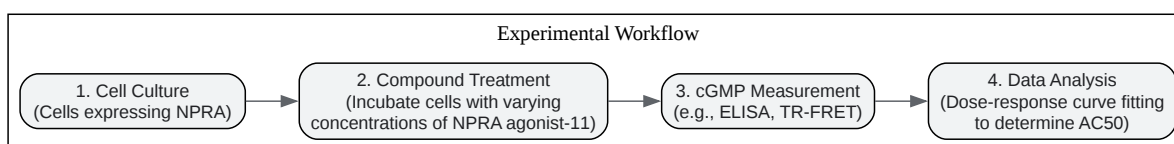
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Caption: NPRA signaling pathway initiated by agonist binding.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **NPRA agonist-11** are not yet publicly available and are expected to be described in the full patent application WO2024180499A1. However, the determination of agonist activity (AC50) for NPRA typically involves the following general steps:

General Workflow for Determining NPRA Agonist Activity



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References

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- To cite this document: BenchChem. [The Structure-Activity Relationship of NPRA Agonist-11: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603998#npa-agonist-11-structure-activity-relationship]

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